(11S,16S)-misoprostol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

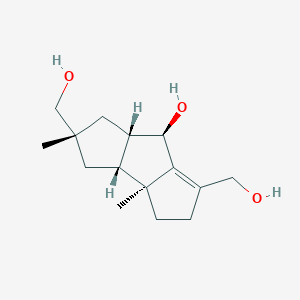

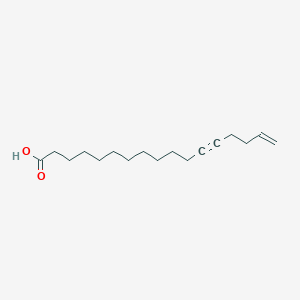

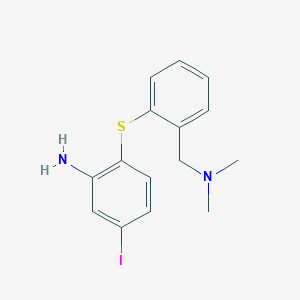

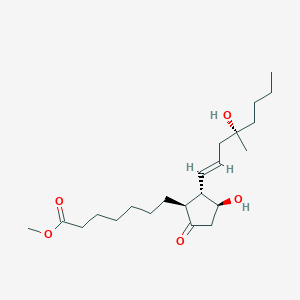

(11S,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16S-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11R,16R)-misoprostol.

科学的研究の応用

Misoprostol's Role in Gastrointestinal Health

Misoprostol, a synthetic analog of PGE1, demonstrates potent gastric antisecretory effects and protective actions on the gastric and duodenal mucosa. It has shown effectiveness in healing rates of both gastric and duodenal ulcers, comparable to H2 receptor antagonists. Its application extends to the prevention and treatment of NSAID-induced gastropathy, meeting a previously unserved therapeutic need. Especially in compromised patients such as chronic smokers or alcohol users, misoprostol's mucosal protective properties may offer advantages over traditional antisecretory drugs. This application is significant in the field of gastroenterology, providing an alternative treatment approach for various ulcerative conditions (Collins, 1990).

Chemical and Synthetic Development Insights

The synthetic development of misoprostol from PGE1 involved crucial structural modifications to overcome the limitations of natural PGE1. These modifications included relocating the 15-hydroxy group to the 16-position and adding a methyl group to carbon-16. These changes reduced typical prostaglandin side effects, retained full antisecretory potency, and improved oral activity. The chemical instability of misoprostol at room temperature, akin to PGE1, was addressed through pharmaceutical formulation studies, resulting in a stable and solid dosage form. This development has broad implications in pharmaceutical chemistry, enhancing the practical application and effectiveness of misoprostol in clinical settings (Collins, Pappo, & Dajani, 1985).

Stereospecific Actions in Electrolyte Transport

Misoprostol's stereospecific actions on rat colonic electrolyte transport were studied to understand its diarrheagenic action. It was observed that misoprostol increases Cl- secretion across rat colonic mucosa through a direct action on epithelial cells. The activity was found to reside in the 11R,16S isomer, suggesting a stereospecific interaction at PGE receptors. This study contributes to a better understanding of misoprostol's action mechanism, especially in relation to its side effect of diarrhea, and underscores the importance of stereochemistry in drug action and efficacy (Won-Kim, Kachur, & Gaginella, 1993).

特性

分子式 |

C22H38O5 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC名 |

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1 |

InChIキー |

OJLOPKGSLYJEMD-MGUNLYMFSA-N |

異性体SMILES |

CCCC[C@@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |

正規SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

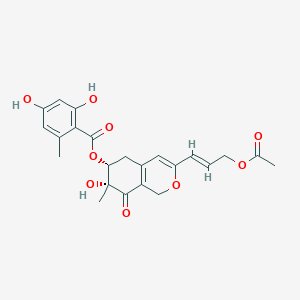

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)